Benzenebutanamide, 4-bromo-alpha,gamma-dioxo-N-2-thiazolyl-
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Overview
Description
Benzenebutanamide, 4-bromo-alpha,gamma-dioxo-N-2-thiazolyl- is a complex organic compound with the molecular formula C13H9BrN2O3S It contains a benzene ring, a butanamide group, a bromine atom, and a thiazole ring, making it a unique and versatile molecule
Preparation Methods
The synthesis of Benzenebutanamide, 4-bromo-alpha,gamma-dioxo-N-2-thiazolyl- involves multiple steps, typically starting with the preparation of the thiazole ring and the subsequent introduction of the bromine atom and other functional groups. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Benzenebutanamide, 4-bromo-alpha,gamma-dioxo-N-2-thiazolyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen atoms or reduce double bonds, leading to different derivatives.
Scientific Research Applications
Benzenebutanamide, 4-bromo-alpha,gamma-dioxo-N-2-thiazolyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenebutanamide, 4-bromo-alpha,gamma-dioxo-N-2-thiazolyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Benzenebutanamide, 4-bromo-alpha,gamma-dioxo-N-2-thiazolyl- can be compared with other similar compounds, such as:
Benzenebutanamide derivatives: These compounds share the benzene and butanamide groups but differ in other functional groups.
Thiazole-containing compounds: These compounds contain the thiazole ring but may have different substituents.
Brominated organic compounds: These compounds contain bromine atoms but differ in their overall structure. The uniqueness of Benzenebutanamide, 4-bromo-alpha,gamma-dioxo-N-2-thiazolyl- lies in its specific combination of functional groups, which confer distinct properties and applications.
Properties
CAS No. |
130421-40-8 |
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Molecular Formula |
C13H9BrN2O3S |
Molecular Weight |
353.19 g/mol |
IUPAC Name |
4-(4-bromophenyl)-2,4-dioxo-N-(1,3-thiazol-2-yl)butanamide |
InChI |
InChI=1S/C13H9BrN2O3S/c14-9-3-1-8(2-4-9)10(17)7-11(18)12(19)16-13-15-5-6-20-13/h1-6H,7H2,(H,15,16,19) |
InChI Key |
UAMAFWYDIAYRFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(=O)C(=O)NC2=NC=CS2)Br |
Origin of Product |
United States |
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